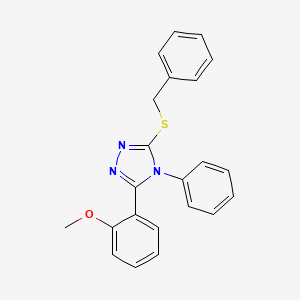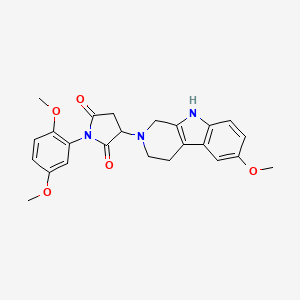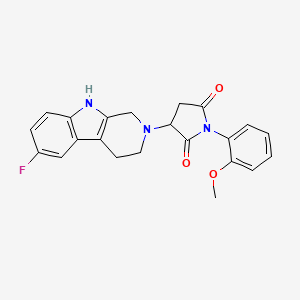![molecular formula C28H25N3O5 B11186886 3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate](/img/structure/B11186886.png)
3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate is a complex organic compound that features a unique polycyclic structure. This compound is part of a class of molecules that contain both benzodiazepine and isoindolinone fragments, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate involves multiple steps. One common method includes the dehydration of 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]-diazepin-11-yl)benzoic acid in boiling acetic or propionic anhydride . This reaction yields a novel fused pentacyclic system, which is then further reacted to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include acetic anhydride, propionic anhydride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine fragment is known to interact with the central nervous system, potentially affecting neurotransmitter activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and isoindolinone-containing molecules. What sets 3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate apart is its unique fused pentacyclic structure, which may confer distinct biological and chemical properties . Similar compounds include:
- 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]-diazepin-11-yl)benzoic acid
- 2-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-5,6-dimethoxybenzoic acid
Properties
Molecular Formula |
C28H25N3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[3-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H25N3O5/c1-28(2)15-23-25(24(32)16-28)26(30-22-9-4-3-8-21(22)29-23)18-6-5-7-20(14-18)36-27(33)17-10-12-19(13-11-17)31(34)35/h3-14,26,29-30H,15-16H2,1-2H3 |
InChI Key |
UUFSCJGUXXMZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate](/img/structure/B11186806.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B11186812.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-2-ethylhexanamide](/img/structure/B11186822.png)
![2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11186831.png)
![6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11186838.png)
![9'-Fluoro-6,6-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrido[1,2-A]quinoline]-2,4-dione](/img/structure/B11186843.png)
![6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11186847.png)


![4-(phenylamino)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186864.png)
![dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11186871.png)
![6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene](/img/structure/B11186884.png)
![Ethyl 6-(4-nitrophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11186898.png)
